molecular formula C13H17N3O3S B7137604 N-(2-hydroxy-6-methylphenyl)-1-propan-2-ylpyrazole-4-sulfonamide

N-(2-hydroxy-6-methylphenyl)-1-propan-2-ylpyrazole-4-sulfonamide

Cat. No.: B7137604
M. Wt: 295.36 g/mol
InChI Key: RMWWPOHYQJBQRC-UHFFFAOYSA-N
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Description

N-(2-hydroxy-6-methylphenyl)-1-propan-2-ylpyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a sulfonamide group, and a hydroxy-methylphenyl moiety, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-hydroxy-6-methylphenyl)-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-9(2)16-8-11(7-14-16)20(18,19)15-13-10(3)5-4-6-12(13)17/h4-9,15,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWWPOHYQJBQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)NS(=O)(=O)C2=CN(N=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-6-methylphenyl)-1-propan-2-ylpyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the sulfonamide group and the hydroxy-methylphenyl moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-6-methylphenyl)-1-propan-2-ylpyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxy group to form ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the hydroxy-methylphenyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(2-hydroxy-6-methylphenyl)-1-propan-2-ylpyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-6-methylphenyl)-1-propan-2-ylpyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and sulfonamides, such as:

  • N-(2-hydroxy-5-methylphenyl)-1-propan-2-ylpyrazole-4-sulfonamide
  • N-(2-hydroxy-6-methylphenyl)-1-propan-2-ylpyrazole-3-sulfonamide

Uniqueness

What sets N-(2-hydroxy-6-methylphenyl)-1-propan-2-ylpyrazole-4-sulfonamide apart is its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the hydroxy-methylphenyl moiety and the position of the sulfonamide group contribute to its unique properties, making it a valuable compound for research and industrial applications.

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